Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate
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Overview
Description
Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate is a heterocyclic compound with the molecular formula C₁₂H₂₂N₂O₂. It is primarily used in scientific research and has applications in various fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate typically involves the reaction of cyclopentane derivatives with pyrazine under controlled conditions. The reaction is often catalyzed by palladium(II) acetate in the presence of a bidentate ligand and a soluble base like triethylamine. The reaction is carried out under reflux in a toluene/acetonitrile mixture at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually stored in a dark, sealed container at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. This interaction can lead to various biological responses, including inhibition of microbial growth and modulation of immune responses .
Comparison with Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyrazine ring structure and exhibit comparable biological activities.
Pyrrolopyrazine derivatives: These compounds also contain a pyrazine ring and are known for their antimicrobial and antiviral properties.
Uniqueness: Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate is unique due to its specific tert-butyl group, which imparts distinct chemical properties and enhances its stability. This makes it particularly valuable in research and industrial applications.
Properties
CAS No. |
2305079-60-9 |
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Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl (4aS,7aR)-1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyrazine-4-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-7-13-9-5-4-6-10(9)14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1 |
InChI Key |
DTQFSFGKCIRARX-ZJUUUORDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@H]2[C@@H]1CCC2 |
SMILES |
CC(C)(C)OC(=O)N1CCNC2C1CCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2C1CCC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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